molecular formula C20H17FN4O5S B2620911 methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251660-89-5

methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2620911
CAS No.: 1251660-89-5
M. Wt: 444.44
InChI Key: SJYIXSKJEDCFKT-UHFFFAOYSA-N
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Description

Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

The synthesis of methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, starting with the preparation of the triazolopyridine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the sulfonamido and furan-2-carboxylate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can be compared with other triazolopyridine derivatives, such as:

Properties

IUPAC Name

methyl 5-[[3-fluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5S/c1-13-22-23-19-9-7-17(12-24(13)19)31(27,28)25(15-5-3-4-14(21)10-15)11-16-6-8-18(30-16)20(26)29-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYIXSKJEDCFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(O3)C(=O)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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